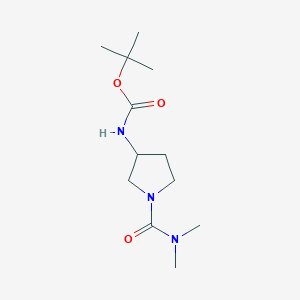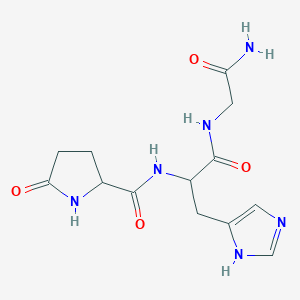
(1R,2R)-2-aminocyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Aminocyclohexane-1-carbonitrile is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both an amino group and a nitrile group on the cyclohexane ring makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of (1R,2R)-2-aminocyclohexane-1-carbonitrile can be achieved through several routes. One common method involves the reduction of (1R,2R)-2-nitrocyclohexane-1-carbonitrile using hydrogen in the presence of a palladium catalyst. Another approach is the reductive amination of cyclohexanone with ammonia and hydrogen cyanide, followed by resolution of the racemic mixture to obtain the desired enantiomer .
Industrial production methods often involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction process efficiently .
Chemical Reactions Analysis
(1R,2R)-2-Aminocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile oxide under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides, ureas, and carbamates.
Common reagents used in these reactions include hydrogen, palladium catalysts, lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2R)-2-Aminocyclohexane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It is a precursor for the synthesis of various drugs, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of (1R,2R)-2-aminocyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, its chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects .
Comparison with Similar Compounds
(1R,2R)-2-Aminocyclohexane-1-carbonitrile can be compared with other similar compounds, such as (1R,2R)-2-aminocyclohexane-1-carboxylic acid and (1R,2R)-2-aminocyclohexane-1-methanol. These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. For instance, the carboxylic acid derivative is more acidic and can participate in different types of reactions compared to the nitrile derivative .
Similar Compounds
- (1R,2R)-2-Aminocyclohexane-1-carboxylic acid
- (1R,2R)-2-Aminocyclohexane-1-methanol
- (1R,2R)-2-Morpholinocyclohexan-1-amine hydrochloride
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1R,2R)-2-aminocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7+/m0/s1 |
InChI Key |
RVGOKHBYNZPVGI-NKWVEPMBSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C#N)N |
Canonical SMILES |
C1CCC(C(C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)



![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)
![6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B12280647.png)

![[2-(2-Ethoxyethoxy)ethoxy]acetic acid](/img/structure/B12280653.png)


